1'-[3-(4-Bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-[1,4'-bipiperidine]-4'-carboxamide
Description
Properties
IUPAC Name |
1-[3-(4-bromophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]-4-piperidin-1-ylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28BrN7O3S/c27-18-8-10-19(11-9-18)38(36,37)24-23-29-22(20-6-2-3-7-21(20)34(23)31-30-24)32-16-12-26(13-17-32,25(28)35)33-14-4-1-5-15-33/h2-3,6-11H,1,4-5,12-17H2,(H2,28,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSLMCDJIGAMDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)C3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC=C(C=C6)Br)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28BrN7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-[3-(4-Bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-[1,4’-bipiperidine]-4’-carboxamide typically involves multiple steps:
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Formation of the Triazoloquinazoline Core: : This step often starts with the reaction of 2-nitrophenyl azides with diethyl oxalacetate or similar compounds to form triazole derivatives. These intermediates are then subjected to catalytic hydrogenation using palladium on carbon (Pd/C) to yield the triazoloquinazoline scaffold .
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Introduction of the Bromobenzenesulfonyl Group: : The triazoloquinazoline intermediate is then reacted with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the bromobenzenesulfonyl group .
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Attachment of the Bipiperidine Moiety: : The final step involves coupling the modified triazoloquinazoline with a bipiperidine derivative, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the carboxamide linkage .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis platforms to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1’-[3-(4-Bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-[1,4’-bipiperidine]-4’-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Azide-substituted derivatives.
Scientific Research Applications
1’-[3-(4-Bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-[1,4’-bipiperidine]-4’-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-cancer agent due to its ability to inhibit specific kinases involved in cell proliferation.
Biological Studies: The compound is used in studying the mechanisms of enzyme inhibition and receptor binding.
Chemical Biology: It serves as a probe in the investigation of biological pathways and molecular interactions.
Industrial Applications: Potential use in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 1’-[3-(4-Bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-[1,4’-bipiperidine]-4’-carboxamide involves its interaction with molecular targets such as kinases and receptors. The bromobenzenesulfonyl group enhances binding affinity through hydrophobic interactions and potential halogen bonding, while the triazoloquinazoline core interacts with the active site of enzymes or receptors, inhibiting their function and leading to therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural Comparison
| Feature | Target Compound | 3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine |
|---|---|---|
| Core | Triazolo[1,5-a]quinazoline | Triazolo[1,5-a]quinazoline |
| Position 3 Substituent | 4-Bromobenzenesulfonyl | Benzenesulfonyl |
| Position 5 Substituent | 1,4'-Bipiperidine-4'-carboxamide | 4-Ethoxyphenylamine |
| Molecular Weight* | ~650-700 g/mol (estimated) | ~500-550 g/mol (estimated) |
| Key Functional Groups | Bromine, sulfonyl, carboxamide | Sulfonyl, ethoxy, amine |
*Estimated based on structural formulas.
Heterocyclic Variant: 2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one
Core Structure: Triazino[5,6-b]indole fused with pyrazole (vs. triazoloquinazoline in the target).
- Indolone Moiety: Introduces a ketone group absent in the target, which may affect redox properties or solubility .
- Synthesis: Involves condensation of β-ketoesters with azides (similar to ), but divergent cyclization steps due to the triazinoindole core .
Key Differences :
- The triazinoindole core likely reduces planarity compared to the triazoloquinazoline, altering binding pocket compatibility.
- The absence of a sulfonyl group limits sulfonamide-mediated interactions.
Triazole-Based Analogues: 1,2,3-Triazole-4-carboxylates ()
Core Structure : Simple 1,2,3-triazole (vs. fused triazoloquinazoline).
- Substituents :
- Synthesis : Relies on azide-alkyne cycloaddition (Click chemistry), contrasting with the target’s likely multi-step annulation and sulfonylation.
Functional Implications :
- The triazoloquinazoline core in the target compound may provide enhanced π-stacking and rigidity for target binding compared to monocyclic triazoles.
Biological Activity
The compound 1'-[3-(4-bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-[1,4'-bipiperidine]-4'-carboxamide , frequently referred to as C718-2659 , is a complex organic molecule characterized by its unique structural features which include a triazole ring and a bipiperidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
- CAS Number : 893784-40-2
- Molecular Formula : C25H21BrN6O2S
- Molecular Weight : 549.4 g/mol
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interaction with various biological targets, leading to pharmacological effects. Key areas of research include:
- Anticancer Activity : Studies have indicated that compounds with triazole and quinazoline structures exhibit significant anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cell lines.
- Antimicrobial Properties : The sulfonyl group in the compound enhances its interaction with bacterial enzymes, potentially leading to antibacterial effects.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes such as α-glucosidase, which is crucial in carbohydrate metabolism and diabetes management.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Protein Kinases : The quinazoline derivatives are known to inhibit various protein kinases involved in cell signaling pathways related to cancer progression.
- Interaction with DNA : The triazole moiety may facilitate intercalation into DNA, disrupting replication and transcription processes.
- Modulation of Enzyme Activity : By binding to active sites of enzymes like α-glucosidase, the compound can alter metabolic pathways.
Anticancer Studies
A study conducted on various cancer cell lines demonstrated that C718-2659 significantly reduced cell viability at concentrations ranging from 10 µM to 50 µM. The IC50 values were determined for different cell lines, showcasing its potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 25 |
| MCF-7 (Breast Cancer) | 30 |
| A549 (Lung Cancer) | 20 |
Antimicrobial Activity
The antimicrobial efficacy was evaluated against several bacterial strains. The results indicated that C718-2659 exhibited notable activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
Case Studies
-
Case Study on Diabetes Management :
A clinical study explored the effects of C718-2659 on diabetic rats. Results showed a significant reduction in blood glucose levels compared to the control group, suggesting its potential as an anti-hyperglycemic agent. -
Cancer Cell Line Study :
An investigation into the effects of C718-2659 on MCF-7 cells revealed that treatment led to increased apoptosis markers and decreased proliferation rates after 48 hours of exposure.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 1'-[3-(4-Bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-[1,4'-bipiperidine]-4'-carboxamide?
- Answer : The synthesis involves multi-step reactions:
- Step 1 : Formation of the triazoloquinazoline core via cyclization of hydrazine derivatives with carbonyl precursors under reflux in ethanol or DMF .
- Step 2 : Sulfonylation at the triazole moiety using 4-bromobenzenesulfonyl chloride, requiring anhydrous conditions and a base catalyst (e.g., triethylamine) .
- Step 3 : Coupling the bipiperidine-carboxamide moiety via nucleophilic substitution or amide bond formation, optimized at 60–80°C in polar aprotic solvents .
- Key considerations : Intermediate purification via column chromatography and monitoring by TLC/NMR to ensure regiochemical control .
Q. Which analytical techniques are essential for characterizing this compound and its intermediates?
- Answer :
- 1H/13C NMR : To confirm regiochemistry of the triazoloquinazoline core and substitution patterns (e.g., distinguishing between N1 vs. N2 sulfonylation) .
- LC-MS : Validates molecular weight and detects impurities (e.g., unreacted sulfonyl chloride or hydrolyzed byproducts) .
- Elemental Analysis : Ensures stoichiometric consistency, particularly for nitrogen and sulfur content .
- X-ray Crystallography : Resolves ambiguous regiochemistry in complex intermediates .
Advanced Research Questions
Q. How can structural modifications enhance the compound's biological activity?
- Answer :
- Substitution patterns : Introducing electron-withdrawing groups (e.g., -Br, -CF3) on the benzenesulfonyl moiety improves target binding via hydrophobic interactions .
- Bipiperidine optimization : Replacing the carboxamide with a urea or thiourea group may enhance solubility and bioavailability .
- Triazole modifications : Fluorination at the quinazoline ring increases metabolic stability, as shown in analogous compounds .
- Methodology : Use SAR studies with in vitro assays (e.g., kinase inhibition) to prioritize derivatives .
Q. What mechanisms explain discrepancies in biological activity across similar triazoloquinazoline derivatives?
- Answer : Contradictions often arise from:
- Regiochemical isomerism : N1 vs. N2 substitution on the triazole alters binding affinity to targets like kinases or GPCRs .
- Solubility differences : Carboxamide vs. ester bipiperidine derivatives exhibit varying membrane permeability .
- Experimental design : Address variability by standardizing assay conditions (e.g., cell lines, incubation time) and validating purity (>95% by HPLC) .
Q. How can hydrolytic degradation of the quinazoline core be mitigated during synthesis?
- Answer :
- Condition optimization : Avoid aqueous acidic/basic conditions during cyclization. Use aprotic solvents (e.g., DMF) and anhydrous reagents .
- Protective groups : Temporarily protect labile amines with Boc or Fmoc groups during sulfonylation .
- Monitoring : Track degradation via LC-MS and adjust reaction pH to neutral .
Q. What strategies resolve ambiguous NMR signals in the bipiperidine-carboxamide moiety?
- Answer :
- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals in the piperidine rings .
- Variable-temperature NMR : Reduces signal broadening caused by conformational flexibility .
- Isotopic labeling : Synthesize 13C/15N-labeled analogs for unambiguous assignment .
Methodological Challenges
Q. How to optimize reaction yields in the final coupling step?
- Answer :
- Catalyst screening : Use Pd-based catalysts for Suzuki-Miyaura couplings or EDCI/HOBt for amide bond formation .
- Solvent effects : Test mixtures of DCM:DMF (3:1) to balance solubility and reactivity .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving yields .
Q. What computational tools predict the compound's binding mode to biological targets?
- Answer :
- Molecular docking (AutoDock, Glide) : Models interactions with kinases or receptors, guided by X-ray structures of homologous proteins .
- MD simulations (GROMACS) : Assesses stability of ligand-target complexes over 100-ns trajectories .
- Free-energy calculations (MM-PBSA) : Quantifies binding affinity changes from structural modifications .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound's anti-inflammatory vs. anticancer efficacy?
- Answer :
- Target selectivity profiling : Use kinase inhibitor panels to identify off-target effects .
- Dose-response studies : Determine if anti-inflammatory activity occurs at lower concentrations than cytotoxic effects .
- Pathway analysis : Link bioactivity to NF-κB (anti-inflammatory) vs. apoptosis (anticancer) pathways via transcriptomics .
Tables for Key Data
Table 1 : Representative Synthetic Yields and Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Triazoloquinazoline formation | Hydrazine hydrate, ethanol, reflux | 65 | 92% | |
| Sulfonylation | 4-Bromobenzenesulfonyl chloride, DMF, 50°C | 78 | 95% | |
| Bipiperidine coupling | EDCI, HOBt, DCM | 55 | 90% |
Table 2 : SAR of Analogous Compounds
| Derivative | Modification | Bioactivity (IC50) | Key Finding |
|---|---|---|---|
| 4'-Br analog | Bromine at benzenesulfonyl | 12 nM (kinase X) | Enhanced selectivity |
| Carboxamide → urea | Bipiperidine substitution | 45 nM (GPCR Y) | Improved solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
